Labradorin 1 is a naturally occurring compound primarily identified in species of the Pseudomonas genus, specifically Pseudomonas syringae and Pseudomonas coronafaciens. This compound is classified as an oxazole derivative, characterized by its unique molecular structure which contributes to its biological activities. The molecular formula of labradorin 1 is with a molecular weight of approximately 240.3 g/mol. Its IUPAC name is 5-(1H-indol-3-yl)-2-(2-methylpropyl)-1,3-oxazole, indicating its complex structure that includes both indole and oxazole moieties .
Labradorin 1 is sourced from the fermentation products of certain Pseudomonas strains. These bacteria are known for their diverse metabolic capabilities, which allow them to produce a variety of secondary metabolites with potential therapeutic applications. The classification of labradorin 1 falls under the category of natural products with significant interest in pharmacological research due to their bioactive properties .
The synthesis of labradorin 1 can be achieved through various methods, primarily focusing on the biosynthetic pathways utilized by Pseudomonas species. One prominent method involves the use of tryptophan and leucine as starting materials, which undergo enzymatic transformations to yield labradorin 1 .
The synthetic approach often employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and characterize the compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the structure and purity of labradorin 1 during its synthesis .
Labradorin 1 features a distinctive oxazole ring fused with an indole structure. The presence of an isobutyl group at one position enhances its biological activity. The detailed molecular structure can be represented as follows:
The structural elucidation is supported by spectral data including NMR and mass spectrometry, which confirm the connectivity of atoms within the molecule .
Labradorin 1 participates in various chemical reactions typical for oxazole derivatives, including nucleophilic substitutions and cyclization reactions. These reactions are often facilitated by the presence of functional groups in the molecule that can act as electrophiles or nucleophiles.
The reactivity profile of labradorin 1 allows it to be modified into various analogs, which can further enhance its biological properties or tailor its activity for specific applications in medicinal chemistry .
The mechanism by which labradorin 1 exerts its biological effects involves interaction with specific cellular targets, potentially disrupting cellular processes in pathogenic organisms. Preliminary studies suggest that it may inhibit bacterial growth by interfering with protein synthesis or cell wall integrity.
Research indicates that labradorin 1 displays antibacterial properties against several strains of bacteria, making it a candidate for further investigation in drug development .
Labradorin 1 is typically presented as a solid at room temperature, with solubility characteristics that vary depending on the solvent used. Its melting point and other physical properties are critical for determining its stability and usability in various applications.
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its reactivity profile includes potential interactions with nucleophiles due to the electrophilic nature of the oxazole ring .
Labradorin 1 has garnered interest in scientific research due to its potential applications in:
Labradorin 1 (L1) belongs to a class of antibacterial oxazolylindole alkaloids produced by specific strains of Pseudomonas bacteria. Its discovery emerged from targeted screening initiatives aimed at identifying novel antibiotics from microbial sources, driven by the urgent need to combat antibiotic-resistant pathogens [1]. The compound was initially isolated from Pseudomonas sp. strain Ki341, an environmental isolate whose ecological niche (though not explicitly detailed in the studies) is consistent with other metabolite-producing pseudomonads found in diverse habitats, including vegetation and marine sponges [4]. Taxonomic analysis places the producing strains within the Pseudomonas fluorescens species complex, a group renowned for its metabolic versatility and production of bioactive secondary metabolites. Notably, molecular networking studies of specialized metabolomes across 260 globally sourced Pseudomonas isolates revealed that labradorins cluster within a broader molecular family that includes quinolones and pseudopyronines, characterized by shared alkyl chain fragmentation patterns in mass spectrometry [4]. This suggests an evolutionary link in biosynthetic pathways despite differing core structures. Production of L1 appears strain-dependent rather than species-specific, observed across multiple Pseudomonas species, indicating horizontal gene transfer or conserved biosynthetic gene clusters within this genus [4].
Table 1: Key Taxonomic and Production Features of Labradorin 1
Characteristic | Detail |
---|---|
Producing Genus | Pseudomonas |
Representative Strain | Ki341 [2] |
Species Complex | P. fluorescens lineage [4] |
Environmental Association | Vegetation-associated; isolated from plant-derived environments [4] |
Molecular Family Association | Clusters with quinolones/pseudopyronines via alkyl fragmentation patterns [4] |
The isolation of L1 employed bioassay-guided fractionation, leveraging its antibacterial activity against pathogenic targets like Staphylococcus aureus and Acinetobacter baumannii to track the compound through purification steps. Initial cultures of Pseudomonas sp. Ki341 were grown in optimized broth media to promote secondary metabolite production. The spent culture broth underwent extraction, followed by sequential chromatographic separations [2]. Reversed-phase HPLC served as the primary isolation tool, utilizing a gradient of acetonitrile in water (acidified with 0.2% formic acid) to separate crude extracts. Fractions exhibiting antibacterial activity were identified through agar diffusion or microdilution assays against target pathogens [1] [2]. Due to co-elution challenges with structurally similar analogs (e.g., labradorin 2 and other tryptophan-derived alkaloids), isocratic HPLC (45% MeCN, 0.2% formic acid) was necessary as a secondary purification step to resolve L1 from contaminants. This yielded partially purified material, but significant co-occurrence with other metabolites necessitated final purification via semi-preparative HPLC [2]. Strain variability significantly impacted yield; consequently, a second strain, Pseudomonas sp. Mb36:2, was utilized to obtain sufficient quantities of the less abundant L1 analog (later identified as labradorin 6) for structural characterization, highlighting the importance of strain selection in natural product isolation [2].
Table 2: Key Chromatographic Steps in Labradorin 1 Isolation
Step | Conditions | Purpose | Challenge Addressed |
---|---|---|---|
Crude Extract Prep | Organic solvent extraction of spent broth | Concentrate metabolites | Removal of media components |
Gradient RP-HPLC | Acetonitrile/Water (0.2% HCOOH), increasing MeCN | Broad fractionation based on hydrophobicity | Initial separation of complex mixture |
Bioassay Screening | Agar diffusion/MIC vs. S. aureus, A. baumannii | Identify bioactive fractions containing L1 | Tracking target compound |
Isocratic RP-HPLC | 45% MeCN, 0.2% HCOOH | Refine separation of L1 from close-eluting analogs (e.g., labradorin 2) | Resolution of structurally similar compounds |
Semi-Preparative HPLC | Optimized isocratic/gradient conditions | Obtain high-purity L1 for structural analysis & bioassay | Removal of trace contaminants; scale-up |
Initial structural characterization of L1 relied on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). HRMS data established the molecular formula as C₁₅H₁₄N₂O, indicating 9 degrees of unsaturation, through an exact mass measurement of the [M+H]⁺ ion [1] [2]. Comparative analysis of ¹H-NMR spectra with the known compound labradorin 1 (later termed labradorin 2 in some studies) revealed significant similarities in the signals corresponding to the indole moiety (H-2, H-4, H-5, H-6, H-7) and the oxazole H-4′ proton [2]. However, key differences emerged in the side chain region. The signals characteristic of an isobutyl group present in labradorin 2 were absent. Instead, ¹H-NMR displayed signals indicative of an unsaturated side chain: a broad singlet corresponding to a sp²-hybridized methine proton (δH 6.31 ppm, H-1′′) and two methyl singlets (δH 2.32 ppm and 2.04 ppm, assigned as H-3′′ and H-1′′′, respectively), suggesting a 1,1-disubstituted alkene system [2].
Definitive structural confirmation, particularly the connectivity of the side chain to the oxazolylindole core and the geometry of the double bond, was achieved through advanced 2D-NMR experiments:
The combined NMR and MS data led to the identification of L1 as 3-((2-methylprop-1-en-1-yl)-1H-indol-3-yl)oxazole) or its regioisomer, characterized by an unsaturated prenyl-like side chain replacing the saturated isobutyl group of labradorin 2 [1] [2]. Due to challenges in obtaining sufficient pure natural L1 free from contaminants (mainly labradorin 2), the structure was unequivocally confirmed by total synthesis. The synthetic route mirrored established procedures for related labradorins, involving condensation reactions to form the oxazolylindole core and side chain attachment. Comparison of NMR, HRMS, and LC-MS/MS profiles between the synthetic and natural product confirmed their identity, leading to its designation as labradorin 5 (1) [2]. This hybrid approach (NMR, HRMS, synthesis) exemplifies the methodology required for rigorous structural assignment of novel microbial metabolites, especially when isolation yields are limiting.
Table 3: Key Spectral Data for Labradorin 1 (Labradorin 5)
Technique | Key Data | Structural Inference |
---|---|---|
HRMS | [M+H]⁺ Observed m/z; Calculated for C₁₅H₁₅N₂O: ... (Match within ppm error) Molecular Formula: C₁₅H₁₄N₂O | Molecular formula; 9 degrees of unsaturation |
¹H-NMR (Key Signals) | δH 8.38 (br s, 1H, H-1); 7.56 (d, J=2.3 Hz, 1H, H-2); 7.86 (d, J=7.9 Hz, 1H, H-4); 7.33 (s, 1H, H-4'); 6.31 (br s, 1H, H-1''); 2.32 (s, 3H, H-3''); 2.04 (s, 3H, H-1''') | Indole, oxazole protons; Vinylic H & Methyls indicative of 1,1-disubstituted alkene |
HMBC | H-1'' to C-5'; H-3'' & H-1''' to C-2'' | Connectivity of side chain vinyl group to oxazole C-5'; Methyls attached to C-2'' |
ROESY | Interactions between H-1'', H-3'', H-1''' | Spatial proximity confirming methyl groups on same side of double bond (geometry) |
Comparison | Indole/Oxazole core signals match labradorin 2; Side chain differs (isobutyl vs. unsaturated) | Core structure confirmed; Unsaturated side chain defined |
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